Milacemide hydrochloride
Overview
Description
Milacemide hydrochloride is a compound known for its role as a monoamine oxidase B inhibitor and a prodrug of glycine . It has been studied for its potential effects on human memory and as a treatment for symptoms of Alzheimer’s disease . Although early clinical trials did not yield positive results, it is still sold as a nonprescription drug or supplement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milacemide hydrochloride can be synthesized through the reaction of pentylamine with glycine ethyl ester hydrochloride, followed by hydrolysis . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The process includes rigorous purification steps to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Milacemide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycineamide and pentanoic acid.
Reduction: The compound can be reduced under specific conditions to yield different metabolites.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like monoamine oxidase B.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
Oxidation: Glycineamide and pentanoic acid.
Reduction: Different metabolites depending on the reducing agent used.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Milacemide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study monoamine oxidase B inhibition.
Biology: Investigated for its effects on neurotransmission and potential neuroprotective properties.
Medicine: Explored as a treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of supplements and nonprescription drugs.
Mechanism of Action
Milacemide hydrochloride acts as a selective substrate for monoamine oxidase B, leading to the formation of glycine and pentanoic acid . This inhibition of monoamine oxidase B results in increased levels of neurotransmitters like serotonin and dopamine, which contribute to its neuroprotective and anticonvulsant properties . The compound readily crosses the blood-brain barrier, allowing it to exert its effects within the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Tricine: Another glycine derivative with similar properties.
L-deprenyl: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Clorgyline: An inhibitor of monoamine oxidase A, used for comparison in studies.
Uniqueness
Milacemide hydrochloride is unique due to its dual role as a monoamine oxidase B inhibitor and a glycine prodrug . Unlike other inhibitors, it can cross the blood-brain barrier and has been shown to potentiate serotonin neurotransmission-dependent behavior in a dose-dependent manner .
Properties
CAS No. |
76990-85-7 |
---|---|
Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-(pentylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H |
InChI Key |
DNSCECUSJKDSKP-UHFFFAOYSA-N |
SMILES |
CCCCCNCC(=O)N.Cl |
Canonical SMILES |
CCCCCNCC(=O)N.Cl |
Appearance |
Solid powder |
76990-85-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Milacemide HCl; Milacemide HCl salt; Milacemide Hydrochloride; Milacemide Hydrochloride salt; CP-1552S; SC-45864; SC 45864; SC45864; CP 1552S; CP1552S; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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